REACTION_CXSMILES
|
C[Si](C)(C)[C:3]([F:6])([F:5])[F:4].[CH3:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].Cl>O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1>[F:4][C:3]([F:6])([F:5])[C:10]([CH3:9])([OH:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
24.9 g
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCC)=O
|
Name
|
|
Quantity
|
350 mg
|
Type
|
catalyst
|
Smiles
|
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
38 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at about 48° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a nitrogen feeding tube, a reflux condenser, a dropping funnel
|
Type
|
ADDITION
|
Details
|
The reaction mixture was treated by a conventional method
|
Type
|
WASH
|
Details
|
the resulting organic phase was washed with a saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying with anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Thereafter, the resultant was concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCCCC)(O)C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 102.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |